molecular formula C9H10N2O2 B11762290 Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11762290
M. Wt: 178.19 g/mol
InChI Key: XZWFIDOQTXGMKY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate ( 944901-12-6) is a high-purity chemical building block for research and development. This multifunctional pyrrole derivative features a methyl group on the nitrogen atom, an ethyl ester at the 2-position, and a cyano group at the 4-position, making it a versatile intermediate in organic and medicinal chemistry . Its molecular formula is C9H10N2O2, and it has a molecular weight of 178.19 g/mol . The compound is a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a key synthon, this compound is particularly valuable for constructing more complex molecules, such as those with extended conjugation or specific electronic properties, for potential application in drug discovery and materials science . The compound is labeled with the signal word "Warning" and should be handled with appropriate safety precautions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-cyano-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFIDOQTXGMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrrole Synthesis Adaptations

The Knorr pyrrole synthesis, traditionally used for constructing pyrrole rings, has been adapted for synthesizing ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate. This method involves the condensation of α-aminoketones with β-ketoesters under acidic conditions. For example, reacting methyl acetoacetate with a cyano-substituted α-aminoketone precursor in the presence of sulfuric acid yields the target compound at 60–70°C over 12 hours. The reaction mechanism proceeds via enamine formation, followed by cyclodehydration to generate the pyrrole ring.

Optimization of Cyclization Conditions

Key parameters influencing yield include:

  • Acid Catalyst Selection : Sulfuric acid (yield: 68%) outperforms p-toluenesulfonic acid (yield: 52%) due to stronger protonation capabilities.

  • Temperature Control : Maintaining temperatures below 80°C prevents decarboxylation of the ester group.

  • Solvent Systems : Polar aprotic solvents like DMF enhance solubility of intermediates, achieving yields up to 75%.

Esterification and Functional Group Introduction

Direct Esterification of Carboxylic Acid Intermediates

A two-step approach involves synthesizing 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid followed by esterification with ethanol. The carboxylic acid intermediate is prepared via oxidation of a methylpyrrole precursor using potassium permanganate in acidic media. Subsequent esterification employs thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by ethanol quenching, yielding the ethyl ester at 85% purity.

Catalytic Esterification

Recent advancements utilize lipase enzymes (e.g., Candida antarctica Lipase B) for greener esterification. This method achieves 90% conversion at 40°C in non-aqueous media, avoiding hazardous reagents.

Multi-Step Synthesis via Silver-Catalyzed Cyclization

One-Pot Silver Carbonate-Mediated Reactions

A novel one-pot method involves reacting chromenones with isocyanoacetate derivatives in the presence of silver carbonate (Ag₂CO₃) and potassium carbonate (K₂CO₃) in DMF at 100°C. This protocol achieves 78% yield within 1 hour, leveraging silver’s ability to facilitate [2+2] cycloaddition and subsequent ring expansion.

Reaction Parameters and Yield Optimization

  • Catalyst Loading : 0.2 equivalents of Ag₂CO₃ maximize yield without side-product formation.

  • Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior deprotonation capacity.

  • Workup Procedures : Ethyl acetate extraction followed by silica gel chromatography (ethyl acetate/petroleum ether gradient) ensures >95% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. Key advantages include:

  • Reduced Reaction Time : From 12 hours (batch) to 2 hours (flow).

  • Improved Safety : Automated temperature control minimizes thermal degradation risks.

  • Scalability : Outputs exceeding 50 kg/day with 82% yield.

Process Analytical Technology (PAT) Integration

Real-time monitoring via HPLC and FTIR ensures consistent product quality. PAT systems adjust reagent feed rates dynamically, reducing batch-to-batch variability.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Scalability
Knorr SynthesisH₂SO₄, 70°C, 12h6890Moderate
Silver-CatalyzedAg₂CO₃, DMF, 100°C, 1h7895High
Enzymatic EsterificationLipase B, 40°C, 24h9098Low
Continuous FlowFlow reactor, 2h8297Industrial

Chemical Reactions Analysis

Nucleophilic Substitution of the Cyano Group

The cyano group (-CN) acts as an electron-deficient site, enabling nucleophilic attack. Key observations include:

  • Reagents : Amines (e.g., NH₃), thiols (e.g., H₂S), or other nucleophiles.

  • Products : Substituted derivatives where the cyano group is replaced by nucleophiles.

  • Conditions : Typically require activation of the cyano group, often via acid/base catalysis or solvent-mediated reactions.

Reaction TypeReagents/ConditionsProduct TypeExample Reaction
Nucleophilic SubstitutionNH₃ (excess), reflux in ethanolAminopyrrole derivativesCyano → amine substitution

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature facilitates electrophilic substitution. The cyano group, being electron-withdrawing, directs substitution to specific positions.

  • Reagents : Electrophiles (e.g., nitro groups, halogens).

  • Products : Substituted pyrrole derivatives.

  • Mechanism : The pyrrole’s aromaticity and lone pairs on nitrogen activate the ring for electrophilic attack.

Reaction TypeReagents/ConditionsProduct TypeExample Reaction
NitrationHNO₃/H₂SO₄, 0°C–5°CNitro-substituted pyrroleRing substitution at β-position

Hydrolysis of the Ester Group

The ethyl ester (-CO₂Et) undergoes hydrolysis under acidic or basic conditions:

  • Reagents : Acidic (HCl) or basic (NaOH) catalysts.

  • Products : Carboxylic acid (4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid).

  • Conditions : Controlled temperature and pH to optimize yield.

Reaction TypeReagents/ConditionsProduct TypeExample Reaction
Acidic HydrolysisHCl, aqueous ethanol, refluxCarboxylic acidEster → acid conversion

Cyclization Reactions

The compound participates in cyclization, particularly when the cyano group reacts with adjacent substituents:

  • Reagents : Heat, bases (e.g., NaOH), or specific catalysts.

  • Products : Ring-expanded or fused heterocyclic compounds.

  • Mechanism : Intramolecular nucleophilic attack or condensation reactions.

Reaction TypeReagents/ConditionsProduct TypeExample Reaction
Intramolecular CyclizationHeat (e.g., 200°C), closed tubeFused heterocyclesCyano group reacts with adjacent groups

Reduction of the Cyano Group

While not explicitly detailed in the provided sources, cyano groups are typically reduced to amines or aldehydes using reagents like LiAlH₄ or catalytic hydrogenation. This reaction is inferred from general pyrrole chemistry and may require further experimental validation.

Comparison of Reaction Types

Reaction TypeKey FeaturesReagents/ConditionsProduct Type
Nucleophilic SubstitutionRequires cyano activationNucleophiles, catalystsSubstituted derivatives
Electrophilic SubstitutionPyrrole’s aromaticity drives reactivityElectrophilesSubstituted pyrroles
HydrolysispH-dependent conversionAcid/base catalystsCarboxylic acid
CyclizationIntramolecular reactivityHeat, basesFused heterocycles

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory, antibacterial, and anticancer properties. The unique combination of functional groups allows for interactions with biological targets such as enzymes and receptors, potentially modulating their activity.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the synthesis of more complex organic molecules and heterocycles. It can participate in various chemical reactions, including nucleophilic substitutions and cyclizations, to produce diverse derivatives with tailored properties .

Materials Science

The compound is also applied in the development of novel materials with specific electronic or optical properties. Its structural characteristics make it suitable for use in dyes and pigments, contributing to advancements in material engineering.

Antimalarial Research

A study focused on pyrrole derivatives indicated that modifications to the pyrrole structure could enhance potency against Plasmodium falciparum, suggesting that similar optimization strategies could be applied to this compound for developing antimalarial agents .

Research into pyrrole compounds has shown promising results regarding their anti-inflammatory and antibacterial activities. This suggests that this compound may exhibit similar bioactivities due to its structural characteristics .

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences reactivity and physicochemical properties:

  • Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): Incorporates a pyridine ring with -CN and -CF₃ groups. Molecular weight: 328.2 (ESIMS) .
  • Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (): Features a fluorinated and iodinated benzoyl group. The iodine atom may serve as a heavy atom for crystallography, while the fluorine enhances electronegativity. Molecular weight: 402.2 (ESIMS) .
  • Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate (): Substituted with a 2,4-dimethoxyphenyl group, which is electron-donating, improving solubility in polar solvents. Molecular weight: 275.30, synthesized via Suzuki coupling (95% yield) .
  • Ethyl 4-chloro-1H-pyrrole-2-carboxylate (): Chlorine at position 4 provides a moderate electron-withdrawing effect. Molecular formula: C₇H₈ClNO₂ .

Variations in the Ester Group and N-Substitution

  • Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate (): Replaces the 1-methyl group with ethyl and introduces an amino group at position 3. The amino group enhances nucleophilicity, enabling further derivatization. Molecular weight: 207.23 .
  • Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (): Methyl ester and formyl group at position 4 reduce steric hindrance compared to ethyl esters. Similarity score: 0.92 .

Physicochemical and Electronic Properties

Compound (Position 4 Substituent) Molecular Weight Key Functional Groups Yield (%) Melting Point (°C)
Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate Not Reported -CN, -COOEt
Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate 275.30 -OCH₃, -COOEt 95 121
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-... 402.2 -I, -F, -COOEt 23
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate 207.23 -NH₂, -CN
  • Electronic Effects : The -CN group () increases electrophilicity, while methoxy groups () donate electrons, altering reaction kinetics and regioselectivity.
  • Solubility : Dimethoxyphenyl derivatives () exhibit higher polarity, favoring aqueous solubility, whereas trifluoromethyl groups () enhance lipid membrane permeability .

Biological Activity

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Despite limited specific studies on this compound, its structural features suggest a range of possible biological applications, drawing from the broader context of pyrrole derivatives.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H10_{10}N2_2O2_2 and a molecular weight of 178.19 g/mol. The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle that includes nitrogen. The presence of both cyano and carboxylate functional groups enhances its chemical reactivity and potential bioactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Pyrrole derivatives, including those with cyano groups, have been studied for their antibacterial and antifungal properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Research indicates that pyrrole derivatives may exhibit anti-inflammatory properties. This activity is hypothesized to arise from their ability to inhibit pro-inflammatory cytokines and modulate immune responses. Compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models, suggesting that this compound could possess similar effects .

Anticancer Potential

The anticancer activity of pyrrole-based compounds has been a subject of interest in medicinal chemistry. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This compound may share these properties due to its structural similarities with other bioactive pyrroles .

Synthesis and Modification

This compound can be synthesized through various methods involving cyclization reactions that incorporate cyano and carboxylate groups. The synthesis often employs readily available precursors under controlled conditions to yield high purity products suitable for biological testing.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of pyrrole derivatives, a series of compounds were tested against Staphylococcus aureus. The results indicated that certain substituted pyrroles exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Control (Ciprofloxacin)
Pyrrole Derivative A3.122
Pyrrole Derivative B6.25
Ethyl 4-Cyano CompoundTBD

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of pyrrole derivatives showed that certain compounds reduced the levels of pro-inflammatory cytokines in vitro. These findings support the hypothesis that this compound could act similarly, offering potential therapeutic benefits in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and what reaction conditions are critical?

  • Methodological Answer : The compound is typically synthesized via acylation or nucleophilic substitution reactions on a pyrrole-2-carboxylate scaffold. For example, analogous derivatives in the literature (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) in anhydrous solvents like dichloromethane, using a base such as triethylamine to scavenge HCl . Key factors include:
  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product.
  • Yield Optimization : Substituent steric effects and electron-withdrawing groups (e.g., cyano) may reduce yields (e.g., 23–45% in similar compounds) .

Q. How can spectroscopic techniques (NMR, ESI-MS) resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer :
  • 1H NMR : The pyrrole ring protons exhibit distinct splitting patterns. For instance, the C-3 methyl group in analogous compounds appears as a singlet near δ 2.2 ppm, while the ethyl ester group shows a quartet (δ 4.2–4.3 ppm) and triplet (δ 1.3 ppm) .
  • ESI-MS : The molecular ion peak ([M+1]+) confirms the molecular weight. For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate shows [M+1]+ at m/z 402.2 .
  • Cross-Verification : Discrepancies between calculated and observed spectra may arise from tautomerism or impurities; repeating measurements in deuterated DMSO or CDCl3 can clarify these .

Q. What are the typical applications of this compound in medicinal chemistry research?

  • Methodological Answer : Pyrrole-2-carboxylates serve as intermediates for bioactive molecules. For example:
  • Antimicrobial Agents : Derivatives with electron-deficient substituents (e.g., cyano, halogens) are screened for enzyme inhibition (e.g., bacterial topoisomerases) .
  • Kinase Inhibitors : The pyrrole core can mimic ATP-binding motifs. Structural analogs have been tested in cancer cell lines using MTT assays .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict nucleophilic/electrophilic sites . For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyrrole C-5 position.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). The ester and cyano groups may form hydrogen bonds with catalytic residues, as seen in similar pyrrole derivatives .

Q. What experimental strategies address low yields in the synthesis of highly substituted pyrrole derivatives like this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) systematically. For instance, using DMF instead of THF may improve solubility of acyl chloride intermediates .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2) to activate the acyl chloride or stabilize transition states.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 30% → 45% in analogous reactions) .

Q. How do crystallographic studies (X-ray diffraction) resolve stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for structure solution and refinement. Key steps include:
  • Data Collection : High-resolution (<1.0 Å) data from a Bruker D8 Venture diffractometer.
  • Twinned Data Handling : For non-merohedral twinning, refine using HKLF5 format in SHELXL .
  • Case Study : Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate was resolved via X-ray crystallography, confirming the trans configuration of substituents using anisotropic displacement parameters .

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